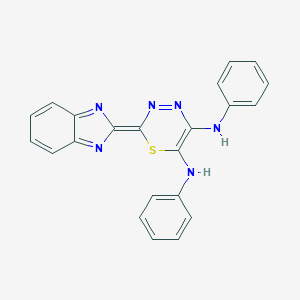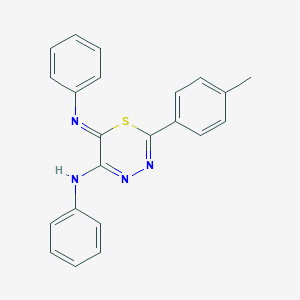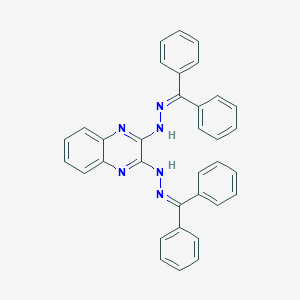![molecular formula C32H34N4O4S2 B307290 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide](/img/structure/B307290.png)
4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
The mechanism of action of 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. It works by binding to the active site of these enzymes and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide in lab experiments is its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research and development of 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide. One potential direction is the development of new and more efficient synthesis methods for this compound. Another direction is the exploration of its potential applications in other areas of medical research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound.
In conclusion, this compound is a synthetic compound that has potential applications in medical research, particularly in the field of cancer treatment. Its mechanism of action involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. While further studies are needed to determine its potential side effects and safe dosage, there are several future directions for the research and development of this compound.
Synthesemethoden
The synthesis of 4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-bis(2-aminoethyl)-4-methylbenzenesulfonamide to form an intermediate compound. This intermediate compound is then reacted with 4-methylphenyl isocyanate to form the final product.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-{2-{[(4-methylphenyl)sulfonyl]imino}-1,2-bis[(2-phenylethyl)amino]ethylidene}benzenesulfonamide has potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases such as rheumatoid arthritis and autoimmune disorders.
Eigenschaften
Molekularformel |
C32H34N4O4S2 |
|---|---|
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
1-N,2-N-bis-(4-methylphenyl)sulfonyl-1-N//',2-N//'-bis(2-phenylethyl)ethanediimidamide |
InChI |
InChI=1S/C32H34N4O4S2/c1-25-13-17-29(18-14-25)41(37,38)35-31(33-23-21-27-9-5-3-6-10-27)32(34-24-22-28-11-7-4-8-12-28)36-42(39,40)30-19-15-26(2)16-20-30/h3-20H,21-24H2,1-2H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
BFJOMVMFOARGCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)C(=NCCC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)C(=NCCC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)

![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)
![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(5-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307228.png)
![4-Methoxybenzaldehyde [4,5-bis(tert-butylimino)-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307230.png)